molecular formula C17H15FN4OS B2634177 N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide CAS No. 1465389-02-9

N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide

Cat. No.: B2634177
CAS No.: 1465389-02-9
M. Wt: 342.39
InChI Key: IVNZGUTVMJFNKE-UHFFFAOYSA-N
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Description

N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. This compound functions by occupying the unique pocket adjacent to the ATP-binding site of RIPK1, effectively blocking its kinase activity and the subsequent formation of the necrosome complex. Its primary research value lies in its utility as a precise chemical tool for dissecting the role of RIPK1-mediated signaling pathways in various disease models. Studies have employed this inhibitor to investigate the contribution of necroptosis to the pathogenesis of neurological disorders, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis, where inhibiting RIPK1 has been shown to protect against neuronal cell death and neuroinflammation. Furthermore, it is used to explore inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, as RIPK1 sits at a critical crossroads between cell survival, apoptosis, and necroptosis. By selectively inhibiting RIPK1, researchers can delineate its function from the related kinase RIPK3 and elucidate its distinct role in driving pathological inflammation and tissue damage, providing crucial insights for potential therapeutic intervention strategies.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-9-22-12(10-24-17(22)20-11)6-7-16(23)21-15(8-19)13-4-2-3-5-14(13)18/h2-5,9-10,15H,6-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNZGUTVMJFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H16FN3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{S}

This structure includes a thiazole ring, which is well-known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have shown significant inhibition of specific enzymes involved in cancer progression, such as FLT3 kinase, with reported inhibition rates exceeding 90% in some derivatives .
  • Antiproliferative Effects : The compound's antiproliferative activity has been evaluated against several cancer cell lines. For instance, thiazole derivatives have demonstrated cytotoxic effects on breast and colon cancer cells, indicating potential therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Cell Line/Target IC50 (µM) Mechanism
FLT3 InhibitionFLT3 Kinase>90%Enzyme inhibition
AntiproliferativeBreast Cancer Cell Lines1.61 ± 1.92Cell cycle arrest
Antitumor ActivityColon Cancer Cell Lines1.98 ± 1.22Induction of apoptosis
CytotoxicityJurkat Cells23.30 ± 0.35Disruption of mitochondrial function

Case Study 1: Anticancer Activity

In a study evaluating various thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study highlighted the importance of substituent groups on the thiazole ring in enhancing biological activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of similar thiazole compounds revealed that these compounds induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares key structural motifs with several classes of bioactive molecules, particularly those containing imidazo[2,1-b][1,3]thiazole cores or propanamide linkages. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name / ID Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
Target Compound Imidazo[2,1-b][1,3]thiazole 6-Methyl; Cyano-(2-fluorophenyl)methyl propanamide Not Reported Not Reported Not Reported Not Reported
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide Imidazo[2,1-b][1,3]thiazole 6-Methyl; Propanoic acid hydrobromide Not Reported Not Reported Not Reported CAS: 1394040-73-3
N-(6-Chloropyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5f) Imidazo[2,1-b]thiazole 6-(4-Chlorophenyl); Chloropyridinyl acetamide C19H13Cl2N3OS 418.3 215–217 MS (Q-TOF) m/z: 418.0 [M+H]+
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole-thiazole hybrid Sulfanyl-propanamide; 4-Methylphenyl C17H19N5O2S2 389.0 142–144 IR: 3320 (NH), 1670 (C=O) cm−1
Les-3384 (anticonvulsant lead) Thiopyrano[2,3-d]thiazole 4-Chlorophenyl; Chromeno-thiopyrano-thiazole Not Reported Not Reported Not Reported Not Reported
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Benzo[d]thiazole 6-Fluoro; Dimethylaminopropyl-phenylpropanamide C22H26ClFN3OS 458.0 Not Reported CID: 1052541-49-7

Key Observations :

Core Heterocycle Variations: The target compound’s imidazo[2,1-b][1,3]thiazole core is distinct from benzo[d]thiazole () or thiopyrano-thiazole hybrids (). Imidazo[2,1-b]thiazole derivatives (e.g., compounds in ) exhibit moderate melting points (108–217°C), suggesting stability under physiological conditions .

Substituent Effects: The cyano-(2-fluorophenyl)methyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogs like 7d () .

Synthetic Accessibility: Catalyst-free, one-step protocols for imidazo[2,1-b][1,3]thiazole synthesis () could be adapted for the target compound, though the cyano-fluorophenyl moiety may require additional optimization .

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